
4-Methoxy-N-nitroso-N-(trifluoromethyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-N-nitroso-N-(trifluoromethyl)benzene-1-sulfonamide is a compound with significant interest in various scientific fields due to its unique chemical structure and properties. The presence of the trifluoromethyl group, nitroso group, and sulfonamide moiety makes it a versatile compound for research and industrial applications.
Preparation Methods
The synthesis of 4-Methoxy-N-nitroso-N-(trifluoromethyl)benzene-1-sulfonamide typically involves multiple steps, including the introduction of the trifluoromethyl group and the nitroso group. One common synthetic route involves the reaction of 4-methoxybenzenesulfonamide with trifluoromethylating agents under specific conditions to introduce the trifluoromethyl group. The nitroso group can be introduced through nitrosation reactions using nitrosating agents such as sodium nitrite in acidic conditions .
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability.
Chemical Reactions Analysis
4-Methoxy-N-nitroso-N-(trifluoromethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group, altering the compound’s properties and reactivity.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by catalysts or specific reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. The major products formed depend on the reaction conditions and the specific reagents used .
Scientific Research Applications
4-Methoxy-N-nitroso-N-(trifluoromethyl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein interactions.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of 4-Methoxy-N-nitroso-N-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of protein function. These interactions can affect various biochemical pathways, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar compounds to 4-Methoxy-N-nitroso-N-(trifluoromethyl)benzene-1-sulfonamide include other trifluoromethylated sulfonamides and nitroso compounds. For example:
4-Methyl-N-(trifluoromethyl)benzenesulfonamide: Lacks the nitroso group, resulting in different reactivity and applications.
4-Methoxy-N-nitroso-N-(methyl)benzenesulfonamide: Lacks the trifluoromethyl group, affecting its lipophilicity and biological interactions.
The uniqueness of this compound lies in the combination of these functional groups, providing a distinct set of properties and applications .
Properties
CAS No. |
85572-18-5 |
|---|---|
Molecular Formula |
C8H7F3N2O4S |
Molecular Weight |
284.21 g/mol |
IUPAC Name |
4-methoxy-N-nitroso-N-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C8H7F3N2O4S/c1-17-6-2-4-7(5-3-6)18(15,16)13(12-14)8(9,10)11/h2-5H,1H3 |
InChI Key |
RJOJLPWTFTZPIF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(C(F)(F)F)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Bis{[4-(hexyloxy)phenyl]methylidene}-3-methylcyclohexan-1-one](/img/structure/B14414166.png)
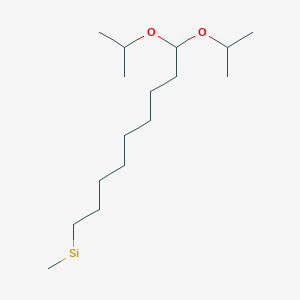
![3,6-Bis[2-(diethylamino)ethoxy]acridine-4,5-diamine](/img/structure/B14414178.png)
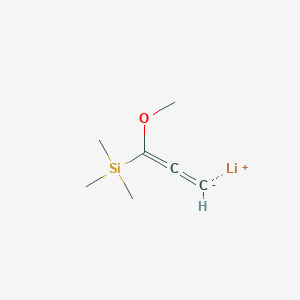
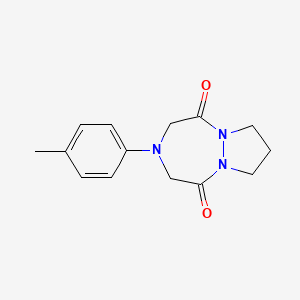
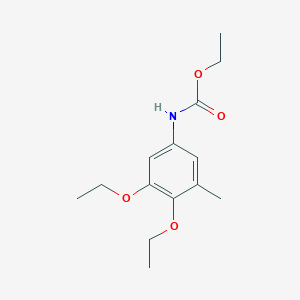
![1-Propyl-4-[(4-propylcyclohexyl)methoxy]cyclohexane](/img/structure/B14414199.png)

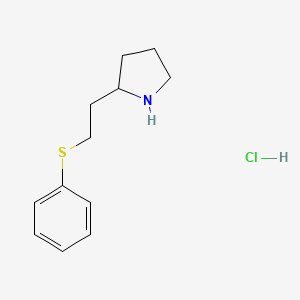
![Methyl 1-[3,3-di(benzenesulfonyl)butyl]-2-oxocyclopentane-1-carboxylate](/img/structure/B14414221.png)
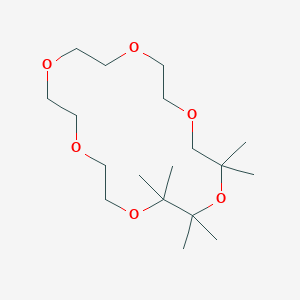
![2-{2-[(Dodecan-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14414232.png)
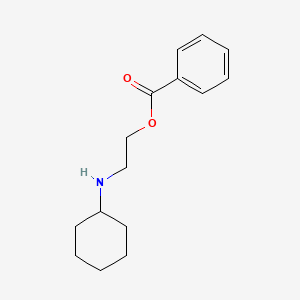
![Phosphonic acid, [2-phenyl-1-[(phenylmethyl)amino]ethyl]-, diethyl ester](/img/structure/B14414241.png)
